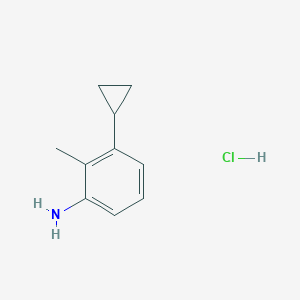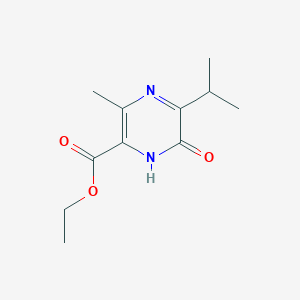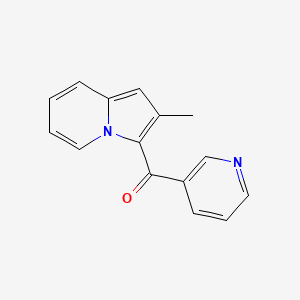![molecular formula C6H3ClIN3 B13125258 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized imidazo[4,5-b]pyridine compounds .
Scientific Research Applications
7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antiviral, antimicrobial, and anticancer activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications
Mechanism of Action
The mechanism of action of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
- 7-Chloro-3H-imidazo[4,5-b]pyridine
- 7-Iodo-3H-imidazo[4,5-b]pyridine
- 2-Chloro-3H-imidazo[4,5-b]pyridine
Comparison: Compared to its analogs, 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine exhibits unique reactivity due to the presence of both chlorine and iodine atoms. This dual halogenation allows for more diverse chemical modifications and potential biological activities. Its unique structure makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
7-chloro-2-iodo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
InChI Key |
RETMCUHKVXHTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


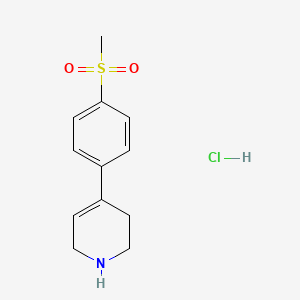

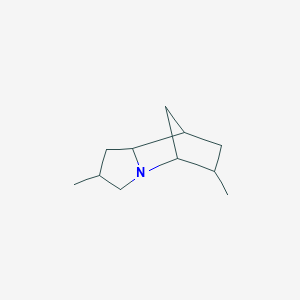
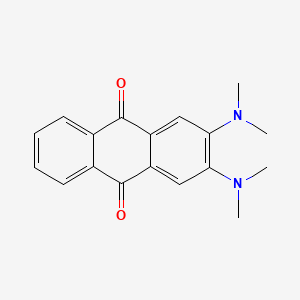


![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)
